2,3-Dihydro-2,2-dimethyl-7-benzofuranol
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a 7-phenol metabolite formed during the hydrolysis of carbofuran. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (ddbfo) reacts with Ti(OiPr)4 or Zr(OEt)4 to yield dimers of [Ti(micro-ddbfo)2(ddbfo)6] and [Zr(ddbfo)3(EtOH)(micro-EtO)]2. Analysis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol in carbofuran by variable-temperature control system using liquid chromatography has been reported.
Carbofuran phenol is an odorless, white crystalline solid.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol is a member of 1-benzofurans.
Carbofuran phenol is an odorless, white crystalline solid.
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol is a member of 1-benzofurans.
Brand Name:
Vulcanchem
CAS No.:
1563-38-8
VCID:
VC20958221
InChI:
InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3
SMILES:
CC1(CC2=C(O1)C(=CC=C2)O)C
Molecular Formula:
C10H12O2
Molecular Weight:
164.2 g/mol
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
CAS No.: 1563-38-8
Cat. No.: VC20958221
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol is a 7-phenol metabolite formed during the hydrolysis of carbofuran. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (ddbfo) reacts with Ti(OiPr)4 or Zr(OEt)4 to yield dimers of [Ti(micro-ddbfo)2(ddbfo)6] and [Zr(ddbfo)3(EtOH)(micro-EtO)]2. Analysis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol in carbofuran by variable-temperature control system using liquid chromatography has been reported. Carbofuran phenol is an odorless, white crystalline solid. 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol is a member of 1-benzofurans. |
|---|---|
| CAS No. | 1563-38-8 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-ol |
| Standard InChI | InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3 |
| Standard InChI Key | WJGPNUBJBMCRQH-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)O)C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)O)C |
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